molecular formula C17H12Cl2N2O3 B2407563 N-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide CAS No. 477859-14-6

N-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B2407563
CAS No.: 477859-14-6
M. Wt: 363.19
InChI Key: WSNQEQBPNPPQLR-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dichlorophenyl group, a methoxyphenyl group, and an oxazole ring, making it a valuable molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogenated precursors and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide
  • N-(3,5-dichlorophenyl)-3-(4-hydroxyphenyl)-1,2-oxazole-5-carboxamide
  • N-(3,5-dichlorophenyl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide

Uniqueness

N-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide stands out due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties compared to its analogs, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c1-23-14-4-2-10(3-5-14)15-9-16(24-21-15)17(22)20-13-7-11(18)6-12(19)8-13/h2-9H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNQEQBPNPPQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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